molecular formula C20H16FN3O3S B2427882 N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide CAS No. 1019153-33-3

N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide

Cat. No. B2427882
CAS RN: 1019153-33-3
M. Wt: 397.42
InChI Key: NZKBCWVNOBDJKD-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C20H16FN3O3S and its molecular weight is 397.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the potential of compounds structurally related to N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide in antimicrobial applications. For instance, a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, showing significant antibacterial and antifungal activities comparable to standard agents like Ampicillin and Flucanazole, have been synthesized. These compounds were designed through reactions involving fluoro-substituted components, highlighting the role of fluorine in enhancing antimicrobial efficacy (Helal et al., 2013).

Another study reported the synthesis of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives, aiming for potential antibacterial and antifungal agents. This study underscores the versatility of fluoro-substituted compounds in generating significant antimicrobial activity, thus providing a basis for exploring similar structures for antimicrobial purposes (Helal et al., 2013).

Anticancer Properties

Fluorinated compounds, including those related to the target molecule, have been investigated for their anticancer properties. For example, novel fluoro-substituted benzo[b]pyran derivatives have shown anti-lung cancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine. This suggests that incorporating fluorine into the molecular structure could enhance the anticancer efficacy of these compounds, making them promising candidates for further development in cancer therapy (Hammam et al., 2005).

Synthesis and Chemical Applications

The synthesis of fluoro-substituted compounds has broad implications in chemical research, offering pathways to novel structures with potential therapeutic applications. For instance, microwave-assisted synthesis techniques have enabled the efficient creation of fluorinated coumarin–pyrimidine hybrids, showcasing potent anticancer activities and significant DNA cleavage effects. Such methodologies underscore the importance of fluoro-substitution in developing new therapeutic agents, further highlighting the scientific relevance of compounds like N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide (Hosamani et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide involves the condensation of 4-fluorobenzylamine with 3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanoic acid, followed by the reduction of the resulting imine to form the final product.", "Starting Materials": [ "4-fluorobenzylamine", "3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanoic acid", "Sodium triacetoxyborohydride", "Acetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-fluorobenzylamine in acetic acid and add 3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanoic acid. Stir the mixture at room temperature for 24 hours to allow for condensation.", "Step 2: Add sodium triacetoxyborohydride to the reaction mixture and stir for an additional 24 hours to reduce the resulting imine.", "Step 3: Quench the reaction by adding methanol and stirring for 30 minutes.", "Step 4: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

1019153-33-3

Product Name

N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide

Molecular Formula

C20H16FN3O3S

Molecular Weight

397.42

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)propanamide

InChI

InChI=1S/C20H16FN3O3S/c21-13-7-5-12(6-8-13)11-22-16(25)9-10-24-19(26)18-17(23-20(24)28)14-3-1-2-4-15(14)27-18/h1-8H,9-11H2,(H,22,25)(H,23,28)

InChI Key

NZKBCWVNOBDJKD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CCC(=O)NCC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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